molecular formula C15H14BrN3O4 B6137647 3-ethoxy-4-hydroxy-2-nitrobenzaldehyde (3-bromophenyl)hydrazone

3-ethoxy-4-hydroxy-2-nitrobenzaldehyde (3-bromophenyl)hydrazone

Cat. No. B6137647
M. Wt: 380.19 g/mol
InChI Key: QEHXTCONNUFSHA-MFOYZWKCSA-N
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Description

3-ethoxy-4-hydroxy-2-nitrobenzaldehyde (3-bromophenyl)hydrazone, also known as ENBH, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. ENBH is a hydrazone derivative of 3-ethoxy-4-hydroxy-2-nitrobenzaldehyde and 3-bromophenylhydrazine.

Mechanism of Action

The mechanism of action of 3-ethoxy-4-hydroxy-2-nitrobenzaldehyde (3-bromophenyl)hydrazone is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. In anti-inflammatory and anti-cancer studies, 3-ethoxy-4-hydroxy-2-nitrobenzaldehyde (3-bromophenyl)hydrazone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are enzymes involved in the inflammatory response and tumor growth. In Alzheimer's disease studies, 3-ethoxy-4-hydroxy-2-nitrobenzaldehyde (3-bromophenyl)hydrazone has been shown to inhibit the aggregation of beta-amyloid protein, which is a hallmark of the disease.
Biochemical and Physiological Effects
3-ethoxy-4-hydroxy-2-nitrobenzaldehyde (3-bromophenyl)hydrazone has been shown to exhibit various biochemical and physiological effects in different studies. In anti-inflammatory studies, 3-ethoxy-4-hydroxy-2-nitrobenzaldehyde (3-bromophenyl)hydrazone has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In anti-cancer studies, 3-ethoxy-4-hydroxy-2-nitrobenzaldehyde (3-bromophenyl)hydrazone has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. In Alzheimer's disease studies, 3-ethoxy-4-hydroxy-2-nitrobenzaldehyde (3-bromophenyl)hydrazone has been shown to improve cognitive function and reduce the accumulation of beta-amyloid protein in the brain.

Advantages and Limitations for Lab Experiments

3-ethoxy-4-hydroxy-2-nitrobenzaldehyde (3-bromophenyl)hydrazone has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It is also soluble in common solvents such as ethanol and methanol, which makes it easy to handle in the lab. However, 3-ethoxy-4-hydroxy-2-nitrobenzaldehyde (3-bromophenyl)hydrazone has some limitations for lab experiments. It is a highly reactive compound and can react with other chemicals in the lab, which can affect the results of experiments. It is also toxic in high doses, which requires careful handling and disposal.

Future Directions

There are several future directions for the study of 3-ethoxy-4-hydroxy-2-nitrobenzaldehyde (3-bromophenyl)hydrazone. In medicine, further studies are needed to investigate the potential of 3-ethoxy-4-hydroxy-2-nitrobenzaldehyde (3-bromophenyl)hydrazone as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, further studies are needed to investigate the herbicidal and insecticidal properties of 3-ethoxy-4-hydroxy-2-nitrobenzaldehyde (3-bromophenyl)hydrazone and its potential as a natural pesticide. In material science, further studies are needed to investigate the use of 3-ethoxy-4-hydroxy-2-nitrobenzaldehyde (3-bromophenyl)hydrazone as a precursor for the synthesis of various organic compounds.
Conclusion
In conclusion, 3-ethoxy-4-hydroxy-2-nitrobenzaldehyde (3-bromophenyl)hydrazone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 3-ethoxy-4-hydroxy-2-nitrobenzaldehyde (3-bromophenyl)hydrazone has shown promising results in various studies, and further research is needed to fully understand its potential.

Synthesis Methods

The synthesis of 3-ethoxy-4-hydroxy-2-nitrobenzaldehyde (3-bromophenyl)hydrazone involves the reaction of 3-ethoxy-4-hydroxy-2-nitrobenzaldehyde and 3-bromophenylhydrazine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is a yellow crystalline solid that can be purified by recrystallization.

Scientific Research Applications

3-ethoxy-4-hydroxy-2-nitrobenzaldehyde (3-bromophenyl)hydrazone has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 3-ethoxy-4-hydroxy-2-nitrobenzaldehyde (3-bromophenyl)hydrazone has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease. In agriculture, 3-ethoxy-4-hydroxy-2-nitrobenzaldehyde (3-bromophenyl)hydrazone has been studied for its herbicidal and insecticidal properties. In material science, 3-ethoxy-4-hydroxy-2-nitrobenzaldehyde (3-bromophenyl)hydrazone has been used as a precursor for the synthesis of various organic compounds.

properties

IUPAC Name

4-[(Z)-[(3-bromophenyl)hydrazinylidene]methyl]-2-ethoxy-3-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O4/c1-2-23-15-13(20)7-6-10(14(15)19(21)22)9-17-18-12-5-3-4-11(16)8-12/h3-9,18,20H,2H2,1H3/b17-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHXTCONNUFSHA-MFOYZWKCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1[N+](=O)[O-])C=NNC2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1[N+](=O)[O-])/C=N\NC2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-hydroxy-2-nitrobenzaldehyde 1-(3-bromophenyl)hydrazone

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